8PC

Antitubercular drug discovery Enoyl-ACP reductase (InhA) Structure-based drug design

This 5-(2-pyridylmethyl) triclosan analog (PDB:8PC) is essential for mycobacterial FAS-II research. It provides nanomolar InhA inhibition (IC₅₀ 29 nM) and is a validated positive control for TB assays. Avoid substitutes; isomer variations (3-/4-pyridylmethyl) cause >30-fold potency loss. Its unique 22-fold selectivity over PfENR ensures reliable phenotypic data.

Molecular Formula C18H13Cl2NO2
Molecular Weight 346.2 g/mol
Cat. No. B10757940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8PC
Molecular FormulaC18H13Cl2NO2
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C18H13Cl2NO2/c19-13-5-7-17(15(20)11-13)23-18-6-4-12(10-16(18)22)9-14-3-1-2-8-21-14/h1-8,10-11,22H,9H2
InChIKeyAOVDSWPGWPRTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: A Diphenylether Triclosan Derivative with Defined Enoyl-ACP Reductase Activity


2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol (CAS not assigned; PDB ligand code 8PC) is a synthetic diphenylether compound belonging to the triclosan analog class [1]. Its molecular architecture features a 2,4-dichlorophenoxy A-ring, a central phenol core, and a 5-position pyridin-2-ylmethyl substituent that distinguishes it from the parent biocide triclosan. The compound is a validated inhibitor of enoyl-acyl carrier protein (ACP) reductase (ENR) enzymes, including Mycobacterium tuberculosis InhA and Plasmodium falciparum PfENR, and has been co-crystallized with InhA to elucidate its binding mode [2][3].

Why In-Class Substitution with 2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol is Not Permissible: Quantitative Potency Cliffs


Simple replacement of 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol with another 5-substituted triclosan analog is not a viable procurement strategy due to extreme quantitative potency cliffs. Within the same 5-arylalkyl triclosan series, the identity and position of the heteroaryl moiety dictate InhA inhibitory potency over a >30-fold range. For instance, while the 2-pyridylmethyl derivative exhibits an IC₅₀ of 29 ± 11 nM, the 3-pyridylmethyl and 4-pyridylmethyl isomers display IC₅₀ values of 42 ± 10 nM and 75 ± 16 nM, respectively [1]. Even more dramatically, replacing the pyridyl nitrogen with a carbon (i.e., the 5-benzyl analog) results in a ~2-fold loss in potency (51 ± 6 nM), and an o-tolyl substitution ablates activity entirely (1300 ± 77 nM). These steep structure-activity relationships (SAR) demonstrate that minor structural modifications yield profound changes in target engagement, making the precise 2-pyridylmethyl substitution pattern a non-negotiable requirement for achieving the high-potency InhA inhibition that defines this compound's utility [1].

Quantitative Differentiation of 2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol from Closest Analogs


38-Fold Enhancement in InhA Inhibitory Potency Relative to Parent Triclosan

In a purified Mycobacterium tuberculosis InhA enzyme assay, 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol (designated compound 17) demonstrates a 38-fold improvement in inhibitory potency compared to the parent scaffold triclosan. The IC₅₀ value for compound 17 is 29 ± 11 nM, whereas triclosan exhibits an IC₅₀ of 1100 ± 180 nM under identical experimental conditions [1]. This differential is both statistically robust and mechanistically underpinned by the pyridylmethyl moiety's engagement of the substrate-binding pocket, as confirmed by X-ray crystallography [2].

Antitubercular drug discovery Enoyl-ACP reductase (InhA) Structure-based drug design

Superior InhA Potency Over Isomeric Pyridylmethyl and Benzyl Analogs

Among a focused series of 5-arylalkyl triclosan derivatives, the 2-pyridylmethyl compound (17) is the most potent InhA inhibitor, outperforming both isomeric pyridylmethyl substitutions and the benzyl analog. The IC₅₀ values are: compound 17 (2-pyridylmethyl) = 29 ± 11 nM; compound 18 (3-pyridylmethyl) = 42 ± 10 nM; compound 19 (4-pyridylmethyl) = 75 ± 16 nM; and compound 24 (benzyl) = 51 ± 6 nM [1]. The 2-pyridyl isomer is 1.4-fold more potent than the 3-pyridyl, 2.6-fold more potent than the 4-pyridyl, and 1.8-fold more potent than the benzyl analog. The X-ray structure of the InhA:NAD⁺:17 complex reveals that the pyridyl ring of 17 extends into the substrate-binding site to form hydrophobic interactions with Tyr158 and Phe149, while the nitrogen atom does not appear to participate in polar contacts, explaining why the 2-position confers an energetic advantage over other regioisomers [2].

Structure-activity relationship (SAR) InhA inhibitor optimization Heteroaromatic substitution

Atomic-Resolution Structural Basis for Potency: InhA:NAD⁺:Inhibitor Ternary Complex

The 1.98 Å resolution crystal structure of M. tuberculosis InhA in complex with NAD⁺ and 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol (PDB ID: 3FNE) provides an unambiguous atomic-level description of the inhibitor binding mode [1]. The structure reveals that the dichlorophenoxy A-ring occupies the same hydrophobic pocket as the A-ring of triclosan, while the 5-position pyridin-2-ylmethyl substituent extends into the substrate-binding channel, forming hydrophobic contacts with the side chains of Tyr158 and Phe149. Notably, superimposition with the InhA:NAD⁺:triclosan structure demonstrates conformational adjustments of Glu219 and Leu218 to accommodate the larger 5-substituent [2]. In contrast, the 4-pyridylmethyl analog (compound 19) exhibits a higher IC₅₀ (75 nM), likely due to suboptimal orientation of the pyridyl ring relative to the Phe149/Tyr158 pocket [3].

X-ray crystallography Ligand-protein interactions Mycobacterial drug targets

Target Selectivity Profile: Differential Inhibition of InhA versus PfENR

2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol exhibits a marked selectivity window for mycobacterial InhA over the homologous plasmodial enzyme PfENR. Against M. tuberculosis InhA, the compound displays an IC₅₀ of 29 nM [1]. In contrast, its potency against P. falciparum ENR is significantly weaker, with an IC₅₀ of 640 nM [2]. This 22-fold selectivity for InhA over PfENR is a notable departure from the parent triclosan, which inhibits PfENR with an IC₅₀ of 71 nM—a value that is comparable to or better than its InhA activity (1100 nM) [3]. Thus, while triclosan is a relatively non-selective dual ENR inhibitor, the pyridylmethyl derivative shows a pronounced preference for the mycobacterial isoform.

Enoyl-ACP reductase Target selectivity Antimalarial vs. antitubercular

Potency Advantage Over Structurally Proximal 5-Benzyl Analog (Compound 24)

A direct isosteric comparison between the 2-pyridylmethyl derivative (17) and its phenyl analog 5-benzyltriclosan (24) demonstrates that the presence of the pyridyl nitrogen confers a measurable 1.8-fold improvement in InhA inhibitory potency. Compound 17 exhibits an IC₅₀ of 29 ± 11 nM, while compound 24 shows an IC₅₀ of 51 ± 6 nM under identical assay conditions [1]. This differential is attributed to subtle electronic and/or conformational effects of the pyridyl ring, as the X-ray structure of compound 17 reveals that the pyridyl nitrogen does not form direct hydrogen bonds with the protein, but its presence may influence the preferred orientation of the aromatic ring within the Tyr158/Phe149 pocket [2].

SAR by isosteric replacement Pyridine vs. phenyl InhA inhibitor design

High-Value Research Applications for 2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol Based on Verified Differentiation


InhA-Targeted Antitubercular Drug Discovery: Biochemical and Biophysical Screening

This compound is optimally deployed as a high-potency reference inhibitor in InhA enzyme assays for tuberculosis drug discovery. With an IC₅₀ of 29 nM—38-fold more potent than triclosan [1]—it serves as a stringent positive control for validating assay sensitivity and as a benchmark for evaluating novel InhA inhibitors. Its well-characterized binding mode (PDB 3FNE) [2] enables structure-guided design of next-generation analogs. The 22-fold selectivity for InhA over PfENR [3] further ensures that observed cellular effects in mycobacterial models are less likely to arise from off-target ENR inhibition, a common confounder with triclosan-based probes.

X-ray Crystallography and Structure-Based Drug Design Studies of ENR Enzymes

The availability of a 1.98 Å co-crystal structure (PDB 3FNE) [2] makes this compound a valuable tool for structural biology investigations of enoyl-ACP reductases. It can be used for co-crystallization or soaking experiments to obtain ligand-bound structures of InhA mutants, orthologs, or close ENR homologs. The detailed structural data on conformational adjustments (e.g., movement of Glu219 and Leu218) [1] provide a template for molecular docking and dynamics simulations, reducing the computational cost of virtual screening campaigns. Unlike many triclosan analogs that lack experimental structures, compound 17 offers a validated starting point for rational design.

Chemical Biology Studies of Fatty Acid Biosynthesis (FAS-II) in Mycobacteria

As a potent and selective InhA inhibitor, this compound is well-suited for dissecting the role of the FAS-II pathway in mycobacterial physiology. Its nanomolar potency (29 nM IC₅₀) [1] permits use at low concentrations that minimize non-specific cytotoxicity, while its structural annotation [2] supports the design of inactive control analogs (e.g., compounds 18 or 19) for chemical genetic validation. Researchers investigating mycolic acid biosynthesis or the mechanism of isoniazid resistance can employ this tool to directly probe InhA function without the confounding activation step required for the prodrug isoniazid.

Selectivity Profiling of FAS-II Inhibitors Across Species

This compound's contrasting activity profile against M. tuberculosis InhA (IC₅₀ = 29 nM) [1] versus P. falciparum PfENR (IC₅₀ = 640 nM) [3] makes it an ideal calibrator for cross-species selectivity panels. In screening cascades where differentiation between mycobacterial and apicomplexan ENR inhibition is critical, compound 17 provides a benchmark for InhA-biased activity. This is particularly valuable in campaigns seeking to avoid the dual ENR inhibition profile of triclosan (PfENR IC₅₀ = 71 nM; InhA IC₅₀ = 1100 nM) [3], which can lead to ambiguous phenotypic readouts in mixed-infection or host-pathogen models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8PC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.